molecular formula C20H27NO5S B613197 H-D-Leu-OBzl.TosOH CAS No. 17664-93-6

H-D-Leu-OBzl.TosOH

Cat. No.: B613197
CAS No.: 17664-93-6
M. Wt: 393.5
InChI Key: QTQGHKVYLQBJLO-UTONKHPSSA-N
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Description

®-Benzyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a benzyl group, an amino group, and a 4-methylbenzenesulfonate moiety.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate typically involves the esterification of ®-2-amino-4-methylpentanoic acid with benzyl alcohol, followed by the sulfonation with 4-methylbenzenesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-Benzyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions due to its chiral nature. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicinal chemistry, ®-Benzyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridinium-4-hydroxybenzolate: This compound shares a similar amino and methyl group structure but differs in its aromatic ring system.

    2-Aminothiazole-based Compounds: These compounds have a similar amino group but differ in their heterocyclic structure.

Uniqueness

®-Benzyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate is unique due to its combination of a chiral center, benzyl group, and 4-methylbenzenesulfonate moiety. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.

Biological Activity

H-D-Leu-OBzl.TosOH, a derivative of D-leucine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a benzyl ester and a tosyl group, which influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in therapeutics, particularly in cancer treatment and neuroprotection.

Chemical Structure and Properties

This compound can be described by its molecular formula C15H19NO4SC_{15}H_{19}NO_4S and a molecular weight of approximately 325.39 g/mol. The structural components include:

  • D-Leucine : An essential amino acid known for its role in protein synthesis and metabolic functions.
  • Benzyl Ester (OBzl) : Enhances lipophilicity, potentially improving membrane permeability.
  • Tosyl Group (TosOH) : Serves as a leaving group in chemical reactions, facilitating various modifications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Proteasome Inhibition : The compound exhibits significant inhibition of the 20S proteasome, a critical player in regulating cellular protein turnover. This inhibition can lead to the accumulation of pro-apoptotic factors, thereby inducing apoptosis in cancer cells .
  • Structure-Activity Relationship (SAR) : Modifications at different positions of the compound have been explored to enhance its proteasome inhibitory activity. For instance, compounds with leucine at specific positions showed improved potency compared to their counterparts with other amino acids .
  • In Vitro Studies : In cell-based assays, this compound demonstrated effective inhibition of chymotrypsin-like activity associated with the β5 catalytic subunit of the proteasome, suggesting its potential as an anticancer agent .

Neuroprotective Effects

Beyond anticancer activity, this compound has been studied for its neuroprotective properties:

  • Anti-Seizure Activity : D-leucine, the parent amino acid of this compound, has shown efficacy in terminating seizures even after onset. This suggests that derivatives like this compound may possess similar or enhanced neuroprotective effects .
  • Mechanistic Insights : Research indicates that D-leucine reduces long-term potentiation without affecting basal synaptic transmission, hinting at a selective mechanism that could be beneficial for neuroprotection .

Case Study 1: Proteasome Inhibition

A study conducted on various α-ketoamide derivatives found that modifications similar to those present in this compound significantly influenced proteasome inhibition. The most potent derivatives were able to inhibit cancer cell growth effectively, showcasing the importance of structural elements in the design of proteasome inhibitors .

Case Study 2: Neuroprotective Efficacy

In an experimental model assessing seizure activity, D-leucine was administered post-seizure onset, leading to rapid cessation of seizures. This finding supports the hypothesis that this compound may offer therapeutic benefits in managing seizure disorders due to its structural similarity to D-leucine .

Research Findings Summary

Study Focus Findings Implications
Proteasome InhibitionSignificant inhibition observed; structure modifications enhance potencyPotential for development as anticancer agent
Neuroprotective EffectsD-leucine effectively terminates seizures; suggests similar effects for derivativePossible therapeutic application in epilepsy

Properties

IUPAC Name

benzyl (2R)-2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQGHKVYLQBJLO-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@H](C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659803
Record name 4-Methylbenzene-1-sulfonic acid--benzyl D-leucinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17664-93-6
Record name 4-Methylbenzene-1-sulfonic acid--benzyl D-leucinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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